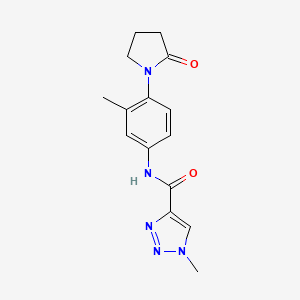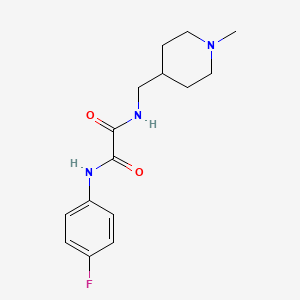
N1-(4-fluorophényl)-N2-((1-méthylpipéridin-4-yl)méthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that can be synthesized using a simple and efficient method, making it an attractive candidate for research purposes.
Applications De Recherche Scientifique
Potentiel anticancéreux
Les dérivés de l'indole ont également été étudiés pour leurs effets cytotoxiques :
- Une nouvelle série de dérivés de la pipéridine, y compris certains éthers méthyliques aromatiques apparentés, a montré une activité cytotoxique puissante contre la lignée cellulaire cancéreuse MCF-7. Notamment, les composés 3a et 3b ont démontré une grande efficacité .
Recherche antimalarienne
Bien que des études spécifiques sur le composé lui-même soient limitées, la classe plus large des dérivés de l'indole a été étudiée pour ses propriétés antimalariennes. Des recherches supplémentaires pourraient explorer le potentiel de ce composé dans la lutte contre le paludisme .
Mécanisme D'action
Target of Action
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as N’-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide, primarily targets the serotonin 5-HT2A receptors . These receptors play a crucial role in various neurological and psychiatric disorders .
Mode of Action
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors . This means that it binds to these receptors and induces a pharmacological response opposite to that of an agonist .
Biochemical Pathways
The action of N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide on the serotonin 5-HT2A receptors affects the serotonin signaling pathway . This can lead to downstream effects such as the alleviation of psychotic symptoms .
Pharmacokinetics
These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide’s action include the reduction of hallucinations and delusions associated with disorders such as Parkinson’s disease . This is achieved through its antagonistic action on the serotonin 5-HT2A receptors .
Avantages Et Limitations Des Expériences En Laboratoire
FPOP has several advantages for lab experiments, including its simple synthesis method, low cost, and minimal biochemical and physiological effects. However, FPOP also has some limitations, including its specificity for lysine and histidine residues, which may limit its use in studying other amino acids. Additionally, FPOP's covalent bond with proteins may affect the protein's function, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for FPOP research, including expanding its use in protein structure analysis, protein-protein interaction studies, and drug discovery. Additionally, FPOP could be used to study the effects of post-translational modifications on protein function and to identify potential drug targets for various diseases. Further research is needed to explore the full potential of FPOP and its applications in scientific research.
In conclusion, FPOP is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP's simple synthesis method, low cost, and minimal biochemical and physiological effects make it an attractive candidate for research purposes. FPOP has a wide range of potential applications in protein structure analysis, protein-protein interaction studies, and drug discovery. Further research is needed to explore the full potential of FPOP and its applications in scientific research.
Méthodes De Synthèse
The synthesis of FPOP can be achieved using a one-pot reaction that involves the reaction of 4-fluoroaniline, 1-methylpiperidine, and oxalyl chloride in the presence of triethylamine. The reaction yields FPOP as a white solid, which can be purified through recrystallization or column chromatography. The synthesis method is relatively simple and can be completed in a short amount of time, making FPOP an attractive candidate for research purposes.
Analyse Biochimique
Biochemical Properties
N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide interacts with various biomolecules, including enzymes and proteins. It acts as a 5-hydroxytryptamine 2A receptor inverse agonist and a serotonergic antagonist . This means it binds to the same receptor as a 5-hydroxytryptamine 2A receptor agonist but induces a pharmacological response opposite to that agonist .
Cellular Effects
The compound exerts various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its role as a serotonergic antagonist means it can block the actions of serotonin or serotonergic agonists, which can have significant effects on cellular function .
Molecular Mechanism
At the molecular level, N1-(4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide exerts its effects through binding interactions with biomolecules and changes in gene expression . As a 5-hydroxytryptamine 2A receptor inverse agonist, it binds to the receptor and induces a pharmacological response opposite to that of the agonist .
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-19-8-6-11(7-9-19)10-17-14(20)15(21)18-13-4-2-12(16)3-5-13/h2-5,11H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYWTBBYGDCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
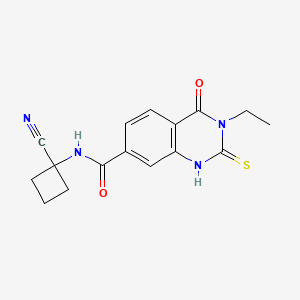

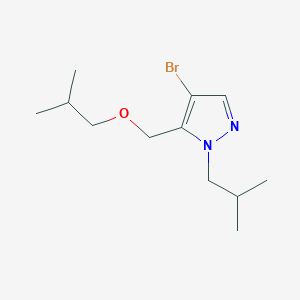

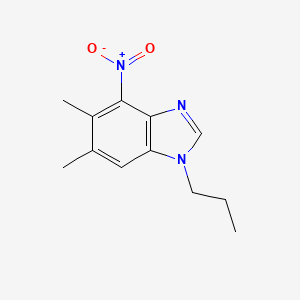


![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine](/img/structure/B2458792.png)


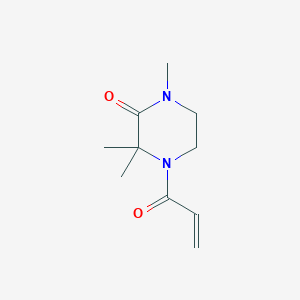

![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)
